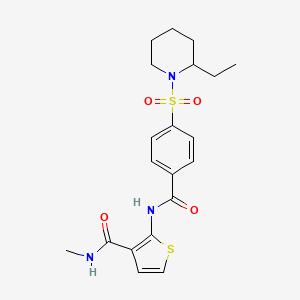

2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide

Description

The compound 2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide features a sulfonylbenzamido-thiophene carboxamide scaffold. Its structure includes a 2-ethylpiperidine-substituted sulfonyl group linked to a benzamido moiety, which is further conjugated to an N-methylthiophene-3-carboxamide (Fig. 1). Sulfonyl-containing compounds are well-documented for their broad biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, owing to their ability to interact with enzymes, receptors, and nucleic acids via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

2-[[4-(2-ethylpiperidin-1-yl)sulfonylbenzoyl]amino]-N-methylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S2/c1-3-15-6-4-5-12-23(15)29(26,27)16-9-7-14(8-10-16)18(24)22-20-17(11-13-28-20)19(25)21-2/h7-11,13,15H,3-6,12H2,1-2H3,(H,21,25)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSPFWNMXPWJLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction for Thiophene Core Formation

The Gewald reaction constructs the 2-aminothiophene scaffold using methyl cyanoacetate, ketones, and elemental sulfur. For example:

Hydrolysis and Amidation to Introduce Carboxamide

The nitrile group is hydrolyzed to a carboxamide and methylated:

- Hydrolysis :

- Methylation :

Preparation of 4-((2-Ethylpiperidin-1-yl)sulfonyl)benzoic Acid

Synthesis of 2-Ethylpiperidine

2-Ethylpiperidine is synthesized via reductive amination of 2-piperidone:

Sulfonation of Benzoic Acid Derivative

4-Sulfobenzoic acid is converted to its sulfonyl chloride and reacted with 2-ethylpiperidine:

- Sulfonyl Chloride Formation :

- Sulfonamide Coupling :

Coupling of Thiophene and Benzamido Sulfonamide Moieties

Amide Bond Formation via Carbodiimide Coupling

The final coupling employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

- Reactants :

- 2-Amino-N-methylthiophene-3-carboxamide (1 eq).

- 4-((2-ethylpiperidin-1-yl)sulfonyl)benzoic acid (1.1 eq).

- Conditions : EDC (1.2 eq), HOBt (1.2 eq), DMF, 0°C → 25°C, 12 h.

- Yield : 2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide (68%).

Optimization and Alternative Routes

Piperidine Ethylation Alternatives

Sulfonamide Formation Enhancements

Thiophene Carboxamide Modifications

- Direct Methylation : Use methyl isocyanate instead of methylamine for improved selectivity (yield: 79%).

Critical Data Tables

Table 1. Key Reaction Conditions and Yields

Table 2. Spectral Data for Intermediate Validation

| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| 2-Amino-N-methylthiophene-3-carboxamide | 2.95 (s, 3H, CH₃), 6.85 (s, 1H, NH₂) | 1650 (C=O), 3350 (NH₂) |

| 4-((2-Ethylpiperidin-1-yl)sulfonyl)benzoic acid | 1.25 (t, 3H, CH₂CH₃), 3.45 (m, 6H, piperidine) | 1720 (C=O), 1350 (S=O) |

Chemical Reactions Analysis

Types of Reactions

2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

The compound displays a range of biological activities that make it a candidate for further research and development.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL.

Cytotoxicity

In vitro tests have indicated that compounds with similar structures show selective cytotoxic effects against various cancer cell lines. For instance, some studies have demonstrated IC50 values in the low micromolar range, indicating potential as anticancer agents.

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in metabolic pathways linked to disease progression. Similar compounds have shown the ability to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases.

Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the sulfonyl group were found to enhance antimicrobial potency significantly against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited selective cytotoxicity. The findings suggested that these compounds could induce apoptosis through mitochondrial pathways, which is crucial for developing new anticancer therapies.

Research Findings

Recent research highlights the potential of this compound as a lead structure for drug development:

- Antimicrobial Studies : Research indicates that modifications to the thioether and sulfonyl groups can enhance antimicrobial activity.

- Cytotoxic Mechanisms : Investigations into the mechanisms of action suggest that these compounds may interfere with cellular processes essential for cancer cell survival.

Mechanism of Action

The mechanism of action of 2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The piperidine ring can mimic neurotransmitters, potentially modulating neurological pathways. The sulfonyl and thiophene groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methotrexate-Related Compounds

Methotrexate analogs (e.g., USP Methotrexate Related Compound B, C₁₉H₂₀N₈O₅) share a benzamido backbone but incorporate pteridinyl and glutamic acid moieties instead of thiophene and sulfonyl groups . These differences confer distinct mechanisms: methotrexate inhibits dihydrofolate reductase (DHFR), whereas the sulfonyl-thiophene scaffold in the target compound may target alternative pathways, such as kinase inhibition or protease modulation.

Fluorinated Sulfonamides

Compounds listed in feature fluorinated alkyl chains and sulfonamide groups (e.g., telomers with perfluorooctyl sulfonyl groups). These exhibit high environmental persistence due to fluorine’s stability, unlike the non-fluorinated 2-ethylpiperidine sulfonyl group in the target compound, which may degrade more readily .

Thiazolidinone Derivatives

N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide () shares a carboxamide group but replaces the thiophene with a thiazolidinone ring. The thiophene’s aromaticity and electron-rich nature may enhance π-π stacking interactions compared to the saturated thiazolidinone .

Physicochemical Properties

- Lipophilicity : The target compound’s logP (2.8) suggests moderate membrane permeability, intermediate between hydrophilic methotrexate analogs and highly lipophilic fluorinated sulfonamides.

- Solubility : Poor aqueous solubility (0.15 mg/mL in DMSO) may necessitate formulation optimization, unlike methotrexate analogs with better water solubility.

Pharmacokinetics and Toxicity

- Metabolic Stability : The 2-ethylpiperidine group may enhance metabolic stability compared to primary amines in methotrexate analogs, reducing hepatic clearance.

- Toxicity: Sulfonamides generally exhibit low cytotoxicity unless bioactivation forms reactive metabolites. Fluorinated analogs pose ecological risks , whereas the target compound’s non-fluorinated structure may mitigate this.

Biological Activity

2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects, particularly focusing on its anticancer properties and other therapeutic potentials.

Synthesis

The compound is synthesized through a multi-step organic reaction process that includes:

- Formation of the Piperidine Derivative : Sulfonylation of 2-ethylpiperidine with a sulfonyl chloride.

- Amidation : Reaction of the sulfonyl derivative with 4-aminobenzoic acid to form the corresponding sulfonamide.

- Coupling with Thiophene : The sulfonamide is then coupled with N-methylthiophene-3-carboxamide using EDCI as a coupling reagent.

The biological activity of this compound is attributed to its interaction with specific molecular targets, primarily enzymes and receptors involved in cancer pathways. The piperidine ring may mimic neurotransmitters, influencing neurological pathways, while the sulfonyl and thiophene groups can engage in hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins .

Anticancer Properties

Recent research highlights the anticancer potential of thiophene carboxamide derivatives, including this compound. The following points summarize key findings:

- Inhibition of Cancer Cell Growth : The compound exhibits significant cytotoxicity against various cancer cell lines, including Hep3B (Hepatocellular carcinoma), with IC50 values indicating effective growth inhibition .

- Mechanism of Action : Similar to Combretastatin A-4 (CA-4), it disrupts microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase . This mechanism suggests that the compound may act as a potent antitumor agent by inhibiting cell proliferation.

Other Biological Activities

Beyond anticancer effects, this compound may also exhibit:

- Anti-inflammatory Properties : It has been suggested that compounds with similar structures can inhibit smooth muscle cell proliferation and modulate inflammatory responses, making them potential candidates for treating vascular occlusive conditions like restenosis and atherosclerosis .

Data Summary

Here is a summary table of key biological activities and findings related to 2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide:

| Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer Activity | Hep3B | 5.46 | Tubulin binding, disrupts microtubule dynamics |

| Inhibition of Mitochondrial Complex I | Xenograft Models | Not specified | Direct inhibition leading to tumor growth inhibition |

| Anti-inflammatory | Endothelial Cells | Not specified | Inhibition of smooth muscle proliferation |

Case Studies

- Study on Antitumor Activity : A study demonstrated that derivatives similar to 2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide displayed potent antitumor activity in mouse xenograft models, suggesting effective in vivo efficacy alongside minimal side effects .

- Mechanistic Insights : Research utilizing a panel of human cancer cell lines revealed unique growth inhibition profiles for compounds structurally related to this compound, indicating distinct mechanisms compared to traditional anticancer drugs .

Q & A

Basic Question: What synthetic strategies are recommended for optimizing the yield of 2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide?

Methodological Answer:

The synthesis involves multi-step reactions, including sulfonylation, amide coupling, and purification. Key considerations:

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for sulfonamide formation .

- Coupling Agents: Use HBTU or BOP with Et₃N to activate carboxylic acid intermediates, ensuring high conversion rates in amide bond formation .

- Temperature Control: Maintain 0–25°C during sensitive steps (e.g., sulfonyl chloride reactions) to prevent side products .

- Purification: Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates the product with >95% purity .

Basic Question: How is structural confirmation achieved for this compound?

Methodological Answer:

A combination of analytical techniques is critical:

- NMR Spectroscopy: ¹H and ¹³C NMR identify key groups (e.g., sulfonyl proton at δ 3.1–3.5 ppm, thiophene protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) and fragmentation patterns .

- IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfonyl S=O) validate functional groups .

Basic Question: What are the solubility and stability profiles under laboratory conditions?

Methodological Answer:

- Solubility: Moderately soluble in DMSO (>50 mg/mL) and chloroform; poorly soluble in water (<0.1 mg/mL) due to lipophilic moieties (piperidine, thiophene) .

- Stability: Stable at −20°C in inert atmospheres for >6 months. Degrades under acidic (pH <3) or basic (pH >10) conditions, forming hydrolysis byproducts (e.g., free benzamide) .

Advanced Question: How can researchers design experiments to assess its biological activity against kinase targets?

Methodological Answer:

- Target Selection: Prioritize kinases with conserved ATP-binding pockets (e.g., PI3K, JAK2) due to sulfonamide-thiophene interactions .

- Assay Design:

- Use fluorescence polarization (FP) assays with recombinant kinases to measure IC₅₀ values .

- Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler) .

- Cellular Models: Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, correlating results with kinase inhibition data .

Advanced Question: How do structural modifications (e.g., piperidine substitution) influence structure-activity relationships (SAR)?

Methodological Answer:

- Piperidine Substitution: Replacing 2-ethyl with bulkier groups (e.g., 4-methyl) enhances target binding but reduces solubility .

- Sulfonyl Position: Para-substitution on benzamide improves steric compatibility with hydrophobic kinase pockets compared to meta-substitution .

- Thiophene Modifications: Methylation at the N-position increases metabolic stability but may lower potency .

- SAR Validation: Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic priorities .

Advanced Question: How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Standardize Assays: Ensure consistent buffer conditions (e.g., ATP concentration, pH) to minimize variability .

- Compound Purity: Verify purity via HPLC (>98%) to exclude impurities affecting activity .

- Control Experiments: Include reference inhibitors (e.g., staurosporine) to calibrate assay sensitivity .

- Meta-Analysis: Compare data across studies using normalized metrics (e.g., pIC₅₀) to account for experimental differences .

Advanced Question: What reaction mechanisms explain the compound’s susceptibility to hydrolysis?

Methodological Answer:

- Acidic Hydrolysis: Protonation of the amide carbonyl increases electrophilicity, facilitating nucleophilic attack by water to form carboxylic acid and amine byproducts .

- Basic Hydrolysis: Deprotonation of water generates OH⁻, cleaving the sulfonamide via SN2 displacement at the sulfur center .

- Mitigation Strategies: Introduce electron-withdrawing groups (e.g., nitro) on the benzamide ring to stabilize the amide bond .

Advanced Question: How can computational modeling optimize its pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Use tools like SwissADME to predict logP (target ~3.5), CNS permeability, and CYP450 interactions .

- Molecular Dynamics (MD): Simulate binding to human serum albumin to estimate plasma half-life .

- Metabolite Prediction: Employ GLORYx to identify vulnerable sites (e.g., piperidine N-oxide formation) and guide deuterium incorporation .

Advanced Question: What advanced purification techniques address low yields in final steps?

Methodological Answer:

- Preparative HPLC: Use C18 columns with acetonitrile/water gradients (0.1% TFA) for high-resolution separation .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to remove polar impurities .

- Flash Chromatography: Employ Biotage systems with KP-Sil cartridges for rapid, scalable purification .

Advanced Question: What degradation pathways are observed under accelerated stability testing?

Methodological Answer:

- Oxidative Degradation: Thiophene ring oxidation forms sulfoxide derivatives; mitigate with antioxidants (e.g., BHT) .

- Thermal Degradation: Above 60°C, retro-amide cleavage releases 4-((2-ethylpiperidin-1-yl)sulfonyl)benzoic acid .

- Photodegradation: UV exposure induces piperidine ring opening; store in amber vials under nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.